Sodium;2-arsonoacetic acid

Anticancer Apoptosis Hepatocellular carcinoma

Sodium 2-arsonoacetic acid, formally registered as disodium arsonoacetate (CAS 126-82-9), is the disodium salt of arsonoacetic acid (H₂O₃AsCH₂COOH), an organoarsonic acid derived from methylarsonic acid by substitution of one methyl hydrogen with a carboxylic acid group. The parent free acid (CAS 107-38-0, MW 183.98, mp 152 °C) crystallizes as shiny plates; its disodium salt monohydrate (MW 245.96) forms freely water-soluble crystals, a property that historically enabled its formulation as the veterinary drug Aricyl.

Molecular Formula C2H5AsNaO5+
Molecular Weight 206.97 g/mol
Cat. No. B15345425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;2-arsonoacetic acid
Molecular FormulaC2H5AsNaO5+
Molecular Weight206.97 g/mol
Structural Identifiers
SMILESC(C(=O)O)[As](=O)(O)O.[Na+]
InChIInChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1
InChIKeySLALCKDFXIMKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Arsonoacetic Acid (Disodium Arsonoacetate) – Compound Identity and Procurement-Relevant Baseline


Sodium 2-arsonoacetic acid, formally registered as disodium arsonoacetate (CAS 126-82-9), is the disodium salt of arsonoacetic acid (H₂O₃AsCH₂COOH), an organoarsonic acid derived from methylarsonic acid by substitution of one methyl hydrogen with a carboxylic acid group [1]. The parent free acid (CAS 107-38-0, MW 183.98, mp 152 °C) crystallizes as shiny plates; its disodium salt monohydrate (MW 245.96) forms freely water-soluble crystals, a property that historically enabled its formulation as the veterinary drug Aricyl [2]. The compound belongs to the small-molecule organoarsenical class, characterized by a pentavalent arsenic center (As(V)) bonded to a methylene bridge that links the arsonic acid moiety to a carboxylic acid terminus, creating a bifunctional scaffold with both metal-chelating and nucleophilic reactivity [1].

Why Sodium 2-Arsonoacetic Acid Cannot Be Substituted by Generic Inorganic Arsenic or Other Organoarsenicals


Although sodium 2-arsonoacetic acid shares the arsenic element with inorganic As₂O₃ and other organoarsenicals, its bifunctional arsonic acid–carboxylic acid architecture confers three substitution-defeating properties: (i) the As(V) oxidation state is 100–200 fold less acutely toxic than As(III) species such as sodium arsenite, yet it can be selectively reduced intracellularly to the cytotoxic As(III) form in tumor cells with elevated glutathione, creating a built-in prodrug activation mechanism absent in inorganic arsenicals [1]; (ii) the free carboxylic acid group enables both conjugation chemistry (nanoparticle anchoring, esterification) and recognition by phosphate/pyrophosphate-binding enzyme sites, giving it a biochemical addressability that simple methylarsonic acid or phenylarsonic acid derivatives lack [2]; and (iii) the sodium salt form is freely water-soluble, whereas the free acid, barium salt, and arsenoacetic acid (the reduced As(I) dimer) are either sparingly soluble or practically insoluble, making salt-form selection a critical procurement decision for aqueous-phase applications [3].

Quantitative Differential Evidence for Sodium 2-Arsonoacetic Acid Against Closest Comparators


Superior Antiproliferative Potency vs. Arsenic Trioxide in Hepatocellular Carcinoma Cells at Equivalent Low Micromolar Doses

In a direct head-to-head in vitro study on human hepatoma SMMC-7721 cells, arsacetyl (ASAC, the arsonoacetic acid–derived active principle) inhibited proliferation significantly more potently than As₂O₃ at identical 0.1 μmol/L concentration over 48 h [1]. At this concentration, ASAC achieved a (27.1 ± 3.0)% inhibition rate versus (14.2 ± 1.5)% for As₂O₃, representing a 1.91-fold stronger growth suppression [1]. Importantly, 1 μmol/L As₂O₃ and 0.1 μmol/L ASAC both showed negligible toxicity toward normal vascular endothelial cells (VECs) while inducing apoptosis in SMMC-7721 cells, indicating that ASAC achieves a comparable or better therapeutic window at a 10-fold lower molar dose [1][2].

Anticancer Apoptosis Hepatocellular carcinoma

Freely Water-Soluble Sodium Salt vs. Sparingly Soluble Free Acid: Formulation-Enabling Solubility Differential

The solubility difference between arsonoacetic acid and its disodium salt is critical for any aqueous-phase application. The free acid is described as 'slightly soluble in boiling water,' whereas its disodium salt monohydrate (the target compound sodium 2-arsonoacetic acid) is 'freely soluble in water' and crystallizes readily [1]. This solubility conversion is achieved during synthesis by metathesis of the intermediate barium salt (itself 'slightly soluble in boiling water,' forming feathery needles) with sodium sulfate, yielding 80–88% theoretical yield of the soluble sodium salt [2]. The free acid is also very soluble in alcohol and practically insoluble in petroleum ether, benzene, acetone, chloroform, and ethyl acetate, while the sodium salt's solubility is selectively aqueous, enabling purification and formulation strategies unavailable to the free acid [1].

Solubility Formulation Salt selection

As(V)-to-As(III) Intracellular Reduction as a Tumor-Selective Prodrug Activation Mechanism

Arsonoacetic acid in its As(V) form is inherently low-toxicity; reduction to As(III) by intracellular thiols such as glutathione (GSH) or dithiothreitol (DTT) generates the highly cytotoxic As(III) species [1]. When arsonoacetic acid was conjugated to iron oxide nanoparticles and tested by MTT assay, cell viability of HeLaS3 and HepG2 tumor cells was significantly reduced, whereas primary mouse hepatocytes showed only a slight effect on viability [1]. The viability reduction correlated with intracellular reduced glutathione concentrations—tumor cells with elevated GSH experienced greater prodrug activation and cytotoxicity [1]. As(III) is independently documented to be 100–200 times more toxic than As(V), establishing the quantitative basis for the prodrug selectivity window [2].

Prodrug Tumor selectivity Iron oxide nanoparticles

X-ray Crystallographic Isomorphism with Phosphonoacetic Acid: Structural Basis for Pyrophosphate Site Recognition

The free acid of arsonoacetic acid, As(CH₂COOH)O₃H₂, was shown by single-crystal X-ray diffraction to be isomorphous with phosphonoacetic acid (H₂O₃P–CH₂–COOH), meaning the two compounds share the same crystal packing arrangement [1]. This isomorphism is significant because phosphonoacetic acid is a well-characterized antiviral agent and pyrophosphate analog. The structural mimicry extends to enzyme active sites: arsonoacetic acid can replace pyrophosphate (PPi) in the pyrophosphorolysis reaction catalyzed by E. coli RNA polymerase, endowing the enzyme with an artificial exonuclease activity that phosphonoacetic acid was previously shown to confer [2]. Methylenebis(arsonic acid) and arsonomethylphosphonic acid also function in this reaction, but only arsonoacetic acid combines the –AsO₃H₂ pyrophosphate γ-site mimic with a –CO₂H group that can occupy the β-site, giving it unique dual-site recognition among the tested arsenicals [2].

X-ray crystallography Enzyme substrate analog Phosphonoacetic acid

First-Reported Microbial C–As Bond Cleavage: Arsonoacetate as a Defined Substrate for Organoarsenical Biodegradation Studies

Gram-negative bacterial strain ASV2, isolated from activated sludge, was shown to utilize arsonoacetate as sole carbon and energy source at concentrations up to at least 30 mM, with essentially quantitative extracellular release of arsenate [1]. This represents the first report of a microorganism capable of utilizing a compound containing a carbon–arsenic bond, establishing arsonoacetate as a historically significant and biochemically unique substrate for studying organoarsenical biodegradation [1]. The C–As bond cleavage releases arsenite, which is 100–200× more toxic than arsenate and is subsequently detoxified to arsenate by arsenite oxidase [2]. This specific biodegradation pathway is not documented for other common organoarsenicals such as methylarsonic acid, roxarsone, or phenylarsonic acid derivatives under comparable conditions, making arsonoacetate a distinct model substrate for environmental arsenic cycling research [1][2].

Biodegradation C–As bond cleavage Environmental microbiology

Historical Veterinary Efficacy: 71% Recovery in Acute Anaplasmosis with Disodium Arsonoacetate Monotherapy

Under the trade name Aricyl, disodium arsonoacetate was used in veterinary medicine for treating acute anaplasmosis in cattle. The Oklahoma Agricultural Experiment Station reported in 1949 that aricyl, when used alone in treating acute anaplasmosis, resulted in 71 percent of recoveries [1]. This outcome was achieved with a single-agent arsenical therapy in an era before modern tetracycline regimens became standard. While modern anaplasmosis treatment guidelines now favor long-acting oxytetracycline (20 mg/kg IM), the historical data establish a quantitative efficacy benchmark for this specific organoarsenical that distinguishes it from other arsenicals such as sodium arsenite (too toxic for systemic use) or roxarsone (primarily a feed additive for poultry enteric conditions) [2].

Veterinary medicine Anaplasmosis Historical efficacy

Highest-Confidence Application Scenarios for Sodium 2-Arsonoacetic Acid Based on Quantitative Differentiation Evidence


In Vitro Hepatocellular Carcinoma Apoptosis Research Requiring Potency Superior to As₂O₃

For laboratories studying apoptosis induction in SMMC-7721 or analogous hepatocellular carcinoma lines, sodium 2-arsonoacetic acid (as ASAC) delivers a 1.91-fold stronger proliferation inhibition than As₂O₃ at an equimolar 0.1 μmol/L concentration (27.1% vs. 14.2% inhibition at 48 h) , with a wider nominal safety margin on vascular endothelial cells. Researchers seeking an organic arsenical with quantitative potency advantage over the clinical inorganic standard should procure this compound specifically, as the data were generated in a direct head-to-head MTT assay .

Tumor-Selective Prodrug Engineering Using As(V)–As(III) Redox Activation on Nanoparticle Platforms

The As(V) arsonoacetic acid moiety is a proven, low-toxicity prodrug warhead that undergoes reduction to highly toxic As(III) selectively in tumor cells with elevated glutathione, with differential cytotoxicity confirmed between HeLaS3/HepG2 tumor cells and primary mouse hepatocytes . This makes the sodium salt the procurement choice for constructing arsonic acid-presenting iron oxide nanoparticles for MRI-trackable, tumor-selective drug delivery—an application that cannot be replicated with As₂O₃ or simple inorganic arsenate salts .

RNA Polymerase Pyrophosphorolysis and Nucleotide Analog Mechanistic Studies

Arsonoacetic acid is one of only three arsonic acids demonstrated to functionally replace pyrophosphate in the E. coli RNA polymerase active site, endowing artificial exonuclease activity . Its unique dual-site recognition—γ-site via –AsO₃H₂ and β-site via –CO₂H—and its X-ray crystallographic isomorphism with phosphonoacetic acid make it the structurally best-characterized arsonic acid pyrophosphate analog for enzymology. Biochemists investigating RNA polymerase mechanism or designing arsenic-containing nucleotide analogs should select this compound over methylenebis(arsonic acid) or arsonomethylphosphonic acid, which lack the dual-site recognition capability .

Environmental Organoarsenical Biodegradation Studies Using a Defined C–As Bond Cleavage Model

Arsonoacetate is the first and best-characterized substrate for microbial carbon–arsenic bond cleavage, with strain ASV2 quantitatively degrading it at up to ≥30 mM with complete arsenate release . Environmental microbiologists studying arsenic biogeochemical cycling or bioremediation should procure this compound as a defined model substrate, as its biodegradation pathway, stoichiometry, and detoxification trajectory (As(III) → As(V) via arsenite oxidase, with the 100–200× toxicity differential ) are uniquely quantified among organoarsenicals.

Quote Request

Request a Quote for Sodium;2-arsonoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.